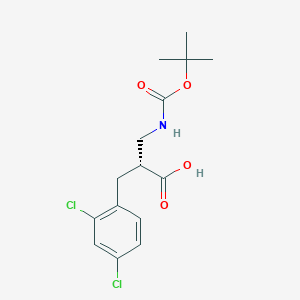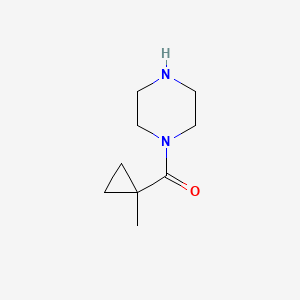![molecular formula C14H21NO2 B13981348 Ethyl [4-(diethylamino)phenyl]acetate CAS No. 64501-34-4](/img/structure/B13981348.png)
Ethyl [4-(diethylamino)phenyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [4-(diethylamino)phenyl]acetate is an organic compound with the molecular formula C14H21NO2. It is an ester derived from the reaction of ethyl acetate and 4-(diethylamino)phenylacetic acid. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl [4-(diethylamino)phenyl]acetate can be synthesized through a variety of methods. One common approach involves the esterification of 4-(diethylamino)phenylacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as zeolites, can also be employed to facilitate the esterification reaction under milder conditions, reducing the need for harsh acids and high temperatures.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl [4-(diethylamino)phenyl]acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield 4-(diethylamino)phenylacetic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted by nucleophiles in reactions such as transesterification.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alcohols or other nucleophiles in the presence of a catalyst.
Major Products
Hydrolysis: 4-(diethylamino)phenylacetic acid and ethanol.
Reduction: 4-(diethylamino)phenylethanol.
Substitution: Various esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl [4-(diethylamino)phenyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Wirkmechanismus
The mechanism by which ethyl [4-(diethylamino)phenyl]acetate exerts its effects depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The diethylamino group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Ethyl [4-(diethylamino)phenyl]acetate can be compared to other esters and amines:
Ethyl acetate: A simpler ester with a wide range of applications as a solvent.
4-(Diethylamino)phenylacetic acid: The parent acid of the ester, used in similar applications.
Diethylaminoethyl esters: A class of compounds with similar structural features and applications.
This compound is unique due to the presence of both the ester and diethylamino groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
64501-34-4 |
|---|---|
Molekularformel |
C14H21NO2 |
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
ethyl 2-[4-(diethylamino)phenyl]acetate |
InChI |
InChI=1S/C14H21NO2/c1-4-15(5-2)13-9-7-12(8-10-13)11-14(16)17-6-3/h7-10H,4-6,11H2,1-3H3 |
InChI-Schlüssel |
GXBVMDGSFSQPLR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)CC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Benzoic acid, 2-amino-5-[(4-aminophenyl)methyl]-, methyl ester](/img/structure/B13981307.png)







